molecular formula C17H16N6O4S B5823636 N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide

N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide

Cat. No. B5823636
M. Wt: 400.4 g/mol
InChI Key: GZMKBMQRQHHQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide, also known as PD173074, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR). The FGFR signaling pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. PD173074 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide works by inhibiting the activity of FGFR, which is overexpressed in many types of cancer. By blocking FGFR signaling, N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide can inhibit cell proliferation and induce apoptosis in cancer cells. In addition, N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors.
Biochemical and Physiological Effects
N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of fibroblasts. N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to use in cell culture and animal studies. It is also relatively stable and can be stored for long periods of time. However, N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has some limitations as well. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, it has a relatively short half-life in vivo, which can limit its effectiveness in animal studies.

Future Directions

There are several future directions for research on N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide. One area of interest is the development of more potent and selective FGFR inhibitors. Another area of interest is the investigation of N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide in vivo.

Synthesis Methods

N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide can be synthesized using a variety of methods. One common method involves the reaction of 4-nitrobenzenesulfonyl chloride with 4,7-dimethyl-2-aminomethylquinazoline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with an imine to produce the final product.

Scientific Research Applications

N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. In particular, it has shown promise in the treatment of various types of cancer, including breast, lung, and prostate cancer. N-[[(4,7-dimethyl-2-quinazolinyl)amino](imino)methyl]-4-nitrobenzenesulfonamide has also been investigated for its potential use in treating other conditions, such as osteoarthritis and pulmonary fibrosis.

properties

IUPAC Name

1-(4,7-dimethylquinazolin-2-yl)-2-(4-nitrophenyl)sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S/c1-10-3-8-14-11(2)19-17(20-15(14)9-10)21-16(18)22-28(26,27)13-6-4-12(5-7-13)23(24)25/h3-9H,1-2H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMKBMQRQHHQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC(=NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.